1-Thia-4-azaspiro[4.4]nonan-3-one
Overview
Description
1-Thia-4-azaspiro[4.4]nonan-3-one is a heterocyclic compound with a unique spiro structure, which includes both sulfur and nitrogen atoms in its ring system.
Mechanism of Action
Target of Action
The primary targets of 1-Thia-4-azaspiro[4.4]nonan-3-one are the Epidermal Growth Factor Receptor (EGFR) and the B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF V600E) . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
this compound interacts with its targets, EGFR and BRAF V600E, inhibiting their activity . This inhibition disrupts the signaling pathways that these proteins are involved in, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR and BRAF V600E by this compound affects multiple biochemical pathways. These include the MAPK/ERK pathway, which is involved in cell proliferation, and the PI3K/AKT pathway, which is associated with cell survival . The disruption of these pathways leads to downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The most effective antiproliferative compounds of this compound were found to inhibit EGFR with IC50 values of 84 and 78 nM, respectively . Additionally, these compounds were the most effective inhibitors of BRAF V600E (IC50 = 108 and 96 nM, respectively) and cancer cell proliferation (GI50 = 35 and 32 nM against four cancer cell lines, respectively) . The apoptosis assay results revealed that these compounds showed promising antiproliferative and apoptotic activity .
Preparation Methods
The synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-one can be achieved through several methods. One common approach involves the reaction of thioglycolic acid with a suitable amine under specific conditions. This reaction typically requires a catalyst, such as thioglycolic acid, and proceeds through a one-pot synthesis . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-Thia-4-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
1-Thia-4-azaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.4]nonan-3-one can be compared to other spiro compounds, such as:
1-Azaspiro[4.4]nonan-3-one: Lacks the sulfur atom, which may affect its reactivity and biological activity.
1-Thia-4-azaspiro[4.5]decan-3-one: Has an additional carbon in the ring, potentially altering its chemical properties and applications.
Spiro-thiazolidinones: These compounds share a similar spiro structure but differ in the specific atoms and functional groups present, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spiro ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-thia-4-azaspiro[4.4]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-6-5-10-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXPQDCEBDAVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372275 | |
Record name | 1-thia-4-azaspiro[4.4]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72752-82-0 | |
Record name | 1-Thia-4-azaspiro[4.4]nonan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72752-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-thia-4-azaspiro[4.4]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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